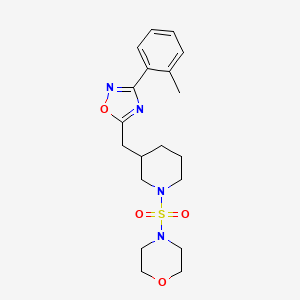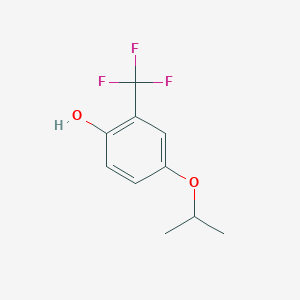
4-(Propan-2-yloxy)-2-(trifluoromethyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(Propan-2-yloxy)-2-(trifluoromethyl)phenol, also known as TFP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. TFP is synthesized through a multistep process, and its synthesis method has been widely studied.
Scientific Research Applications
Spectroelectrochemical Properties in Phthalocyanines : A study by Aktaş Kamiloğlu et al. (2018) explored the synthesis and investigation of spectroelectrochemical properties of compounds including 4-(Propan-2-yloxy)-2-(trifluoromethyl)phenol. These compounds are used in creating novel phthalocyanines, which have applications in electrochemical technologies due to their electron-transfer properties (Aktaş Kamiloğlu et al., 2018).
Molecular Docking and Quantum Chemical Calculations : In 2020, Viji et al. conducted molecular docking and quantum chemical calculations on a compound structurally similar to this compound. This research provides insights into molecular structure, electrostatic potential, and biological effects predictions (Viji et al., 2020).
Crystal Structure Studies : The crystal structure of compounds related to this compound, like propaquizafop, has been studied by Jeon et al. (2014). These studies are crucial in understanding the structural aspects and potential applications of such compounds in areas like herbicide development (Jeon et al., 2014).
Use in Synthesis of Hexakis-Phenoxycyclotriphosphazene : Chistyakov et al. (2019) researched the synthesis and epoxidation of hexakis-4-(2-(4-((β-methallyl)oxy)phenyl)propan-2-yl)phenoxycyclotriphosphazene, which involved using a compound similar to this compound. These compounds have potential applications in materials science (Chistyakov et al., 2019).
Poly(azomethine)esters Synthesis and Biological Evaluation : Gul et al. (2013) synthesized biologically significant poly(azomethine)esters using compounds related to this compound. These polymers exhibited potent antioxidants, cytotoxicity, and DNA protecting properties, suggesting potential use in pharmacological activities (Gul et al., 2013).
properties
IUPAC Name |
4-propan-2-yloxy-2-(trifluoromethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3O2/c1-6(2)15-7-3-4-9(14)8(5-7)10(11,12)13/h3-6,14H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUEDMDPOHOJEEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC(=C(C=C1)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-methylbenzyl)-8-(piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2633648.png)
![N-(3,5-dimethylphenyl)-2-((3-isobutyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2633650.png)
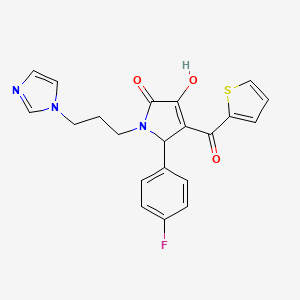
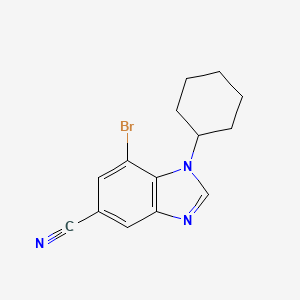
![N-(4-chlorobenzyl)-2-{[7-(4-ethoxyphenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}acetamide](/img/structure/B2633654.png)
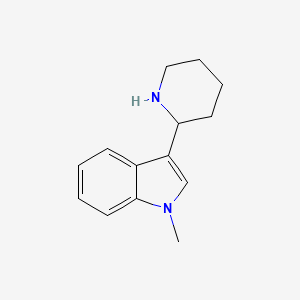
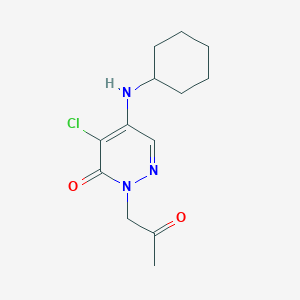
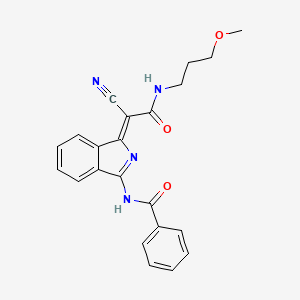
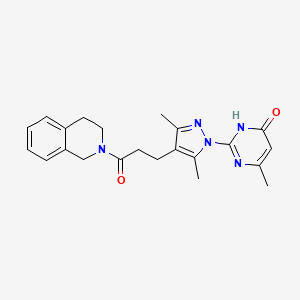
![4-{5-[1-(4-fluorobenzoyl)piperidin-4-yl]-1,2,4-oxadiazol-3-yl}-N-(4-fluorophenyl)benzamide](/img/structure/B2633663.png)
![N-(4-nitrophenyl)-2-((7-oxo-5-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/no-structure.png)
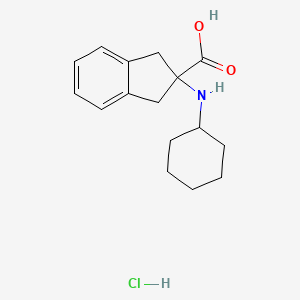
![2-Cyclopropyl-4-methyl-6-methylsulfanyl-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]pyrimidine-5-carboxamide](/img/structure/B2633669.png)
